[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group, which is linked to a tert-butyl group and a hydroxy-propoxy-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-(3-hydroxypropoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(3-Hydroxy-propoxy)ethanol+tert-Butyl chloroformate→[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in ester hydrolysis. It can also be used to modify biomolecules, such as proteins, to study their function and interactions.
Medicine
In medicine, derivatives of this compound are being explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active hydroxy-propoxy-ethyl moiety. This moiety can then interact with various cellular components, such as enzymes and receptors, to exert its effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester]: This compound has a similar ester linkage but differs in the presence of a chloro-phenyl group.
[3-Hydroxy-2-aryl acrylate]: This compound shares the hydroxy and ester functionalities but has an aryl acrylate structure.
Uniqueness
[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is unique due to its combination of a hydroxy-propoxy-ethyl chain and a carbamic acid ester group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxypropoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-8-14-7-4-6-12/h12H,4-8H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCKLDJZJXEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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